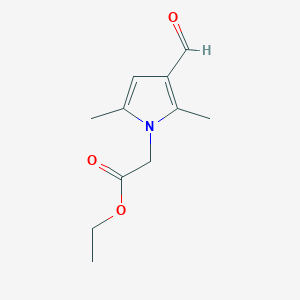

ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

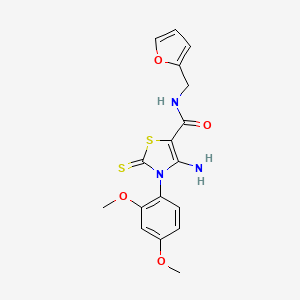

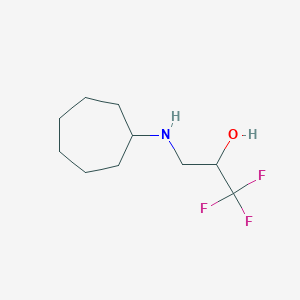

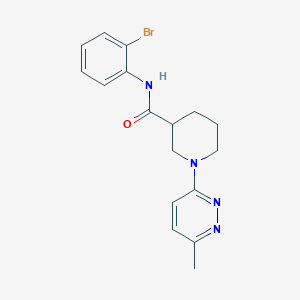

Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products . They are also part of many marketed drugs that have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . This results in the formation of N-acyl derivatives of pyrrole . There are various tactical approaches to synthesize pyrrole and its derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with various functional groups, including a formyl group and an ethyl acetate group .Chemical Reactions Analysis

Pyrrole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in the Paal–Knorr reaction, which involves the condensation of amines with diketones to form pyrroles .Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate and its derivatives serve as versatile precursors in organic synthesis, particularly in the construction of complex molecules. They undergo reactions to form compounds with varied structural motifs due to their reactive sites. For instance, the interaction of ethyl 2-arylamino-2-oxo-acetates with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine leads to the production of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. These reactions are significant for synthesizing pyrrole derivatives with potential applications in medicinal chemistry and materials science (Yavari, Aghazadeh, & Tafazzoli, 2002); (Yavari, Nasiri, & Djahaniani, 2005).

Spectroscopic and Computational Studies

The compound and its derivatives have been subjects of extensive spectroscopic and computational analyses to understand their structural properties, reactivity, and potential applications in designing new materials and drugs. For example, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and analyzed through various techniques, including FT-IR, NMR, and quantum chemical calculations. These studies offer insights into the molecule's electronic structure, vibrational modes, and potential for forming stable compounds through hydrogen bonding and other non-covalent interactions (Singh et al., 2013).

Chemical Reactivity and Molecular Assembly

The reactivity of this compound derivatives towards various reagents facilitates the synthesis of a wide range of compounds. This reactivity, combined with the ability to form dimers and polymers through hydrogen bonding, makes these derivatives valuable for understanding molecular assembly and designing new materials with specific physical and chemical properties. Studies have evaluated the conformational, spectroscopic, and chemical reactivity of pyrrole precursors, highlighting their utility in synthesizing formyl, acetyl derivatives, and other heterocyclic compounds, which are crucial in pharmaceutical chemistry and material science (Rawat & Singh, 2014).

Antioxidant Activity and Potential Therapeutic Applications

Some derivatives of this compound have shown significant antioxidant activity, suggesting potential therapeutic applications. The synthesis and characterization of these derivatives, along with their evaluation for antioxidant properties, contribute to the ongoing research in developing new drugs and treatments for diseases caused by oxidative stress (Zaki et al., 2017).

Mechanism of Action

Target of Action

Compounds with a similar pyrrole scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s known that pyrrole-containing compounds interact with their targets in a variety of ways, leading to different biological activities .

Biochemical Pathways

Pyrrole-containing compounds are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Pyrrole-containing compounds are generally known for their advantageous properties and significant bioavailability .

Result of Action

Similar compounds have been reported to exhibit a range of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Action Environment

It’s known that the dust of similar compounds may irritate the eyes and respiratory tract, and they should be handled with appropriate protective equipment . Furthermore, they should be stored and handled away from oxidizing agents to prevent fire and explosion .

Biochemical Analysis

Biochemical Properties

Pyrrole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups present in the pyrrole derivative.

Cellular Effects

Many pyrrole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrrole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate are not well-characterized. Pyrrole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Pyrrole derivatives can interact with various transporters or binding proteins, which can affect their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-characterized. Pyrrole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-15-11(14)6-12-8(2)5-10(7-13)9(12)3/h5,7H,4,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMFDUNBZWQDOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=C1C)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2850779.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2850781.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2850785.png)

![1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B2850789.png)

![Tert-butyl 4-[(2,5-dioxopyrrolidin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2850798.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2850799.png)